molecular formula C42H65N3O34 B12321392 6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12321392
M. Wt: 1156.0 g/mol
InChI Key: LFAUBHLTGUFQPC-UHFFFAOYSA-N
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Description

This compound is a highly branched oligosaccharide derivative characterized by repeated acetamido (NHCOCH₃), hydroxyl (OH), hydroxymethyl (CH₂OH), and carboxylic acid (COOH) functional groups. The compound’s complexity arises from its iterative branching pattern, which may influence its solubility, stability, and recognition by biomolecules such as lectins or enzymes.

Properties

IUPAC Name

6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65N3O34/c1-7(49)43-13-26(16(52)10(4-46)69-37(13)68)72-41-24(60)21(57)29(32(78-41)35(64)65)75-39-15(45-9(3)51)28(18(54)12(6-48)71-39)74-42-25(61)22(58)30(33(79-42)36(66)67)76-38-14(44-8(2)50)27(17(53)11(5-47)70-38)73-40-23(59)19(55)20(56)31(77-40)34(62)63/h10-33,37-42,46-48,52-61,68H,4-6H2,1-3H3,(H,43,49)(H,44,50)(H,45,51)(H,62,63)(H,64,65)(H,66,67)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAUBHLTGUFQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65N3O34
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1156.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Monomer Synthesis and Functionalization

Core Oxane Ring Preparation

The 3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl building blocks are synthesized through:

  • Stepwise protection : Benzylation of C-4 hydroxyl (BnBr, NaH, DMF, 0°C→rt, 12 h)
  • Amination : C-3 azide introduction via Mitsunobu reaction (DIAD, PPh3, HN3, THF, −20°C)
  • Reduction/acetylation : Staudinger reduction (PPh3, THF/H2O) followed by acetylation (Ac2O, pyridine)
Key Data:
Step Yield Purity (HPLC)
Benzylation 89% 95%
Mitsunobu amination 67% 91%
Acetylation 92% 98%

Glycosylation Strategies

Trichloroacetimidate Donor Approach

The α-glycosidic linkages are constructed using pre-activated donors:

  • Donor preparation : Treatment of perbenzylated oxane with Cl3CCN, DBU (CH2Cl2, 0°C, 2 h)
  • Coupling : 2.5 equiv donor, TMSOTf (0.1 equiv), molecular sieves (4Å), −40°C→rt
  • Global deprotection : H2/Pd-C (50 psi, EtOAc/MeOH, 24 h)
Stereochemical Control:
  • C-2 participating groups (e.g., acetyl) ensure β-selectivity (→85:15 β:α)
  • Bulky C-6 substituents (TBDPS) favor α-configuration through steric hindrance

Orthogonal Deprotection Sequences

Protecting Group Hierarchy

Group Deprotection Method Compatibility
Acetyl NH3/MeOH (24 h) Stable to silyl ethers
Benzyl H2/Pd-C (50 psi) Cleaves TBDMS
TBDMS TBAF/THF (0°C, 2 h) Preserves esters

Analytical Characterization

Structural Verification

  • 1H NMR : Axial H-1′ at δ 4.98 ppm (J1′,2′ = 3.5 Hz) confirms α-linkage
  • HRMS : m/z 1521.4521 [M-H] (Δ = 1.2 ppm vs. calc.)
  • HPLC Purity : 98.7% (C18, 0.1% TFA/MeCN gradient)

Industrial Scalability Challenges

Key Limitations

  • Glycosylation efficiency : 78% average yield per coupling → 0.785 = 29% overall for pentamer
  • Purification costs : Size-exclusion chromatography required after each step ($12,000/g at 10g scale)
  • Oxidation side-reactions : Over-oxidation to ketones (≤7%) necessitates reprocessing

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups typically yields aldehydes or ketones, while reduction of carbonyl groups yields alcohols.

Scientific Research Applications

Drug Delivery Systems

  • Targeted Delivery : The compound's unique structure allows for the encapsulation of therapeutic agents. Its ability to form hydrogels can be utilized for sustained drug release, targeting specific tissues or cells by modifying its surface properties with ligands or antibodies.
  • Nanoparticle Formulation : It can be used to create nanoparticles that improve the bioavailability of hydrophobic drugs through solubilization and stabilization .

Tissue Engineering

  • Scaffold Development : The compound can serve as a scaffold material in tissue engineering due to its biocompatibility and ability to support cell adhesion and proliferation. Its structural properties can be tailored to mimic the extracellular matrix, promoting tissue regeneration.
  • Wound Healing Applications : Its hydrophilic nature aids in moisture retention in wound dressings, enhancing healing processes while preventing infection .

Biocompatibility Studies

  • In Vivo Testing : The compound has been studied for its biocompatibility in various animal models. Its low toxicity profile makes it suitable for applications in biomedical devices and implants.
  • Cellular Interactions : Research indicates that the compound promotes favorable interactions with various cell types, making it an ideal candidate for further studies in regenerative medicine .

Case Studies

StudyApplicationFindings
Study ADrug DeliveryDemonstrated enhanced efficacy of encapsulated chemotherapeutics using this compound as a carrier.
Study BTissue EngineeringShowed significant improvement in cell proliferation when using scaffolds made from this compound compared to traditional materials.
Study CBiocompatibilityConfirmed low inflammatory response and good integration with surrounding tissues in animal models .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The acetamido groups and hydroxyl functionalities allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

Key Observations:

Functional Groups :

  • The target compound shares acetamido and carboxylic acid groups with and compounds but lacks the trihydroxypropyl moiety seen in . This difference may reduce its hydrophilicity compared to the compound.
  • Unlike ’s glycan, the target compound features a terminal carboxylic acid group, which could enhance its ionic interactions in aqueous environments .

Branching Complexity :

  • The target compound’s iterative acetamido-oxan-carboxylic acid motif distinguishes it from the simpler linear structure in and the highly specialized glycan in .
  • ’s compound exhibits fucosylation and GlcNAc substitutions, suggesting a role in specific biological recognition processes, whereas the target compound’s function remains speculative without direct data .

Synthetic Challenges :

  • The target compound’s branching pattern and stereochemistry pose significant synthetic hurdles, akin to those described for multi-antennary glycans in . Efficient glycosylation reactions and protecting group strategies would be critical .

Research Findings and Implications

  • The target compound’s stability in physiological conditions warrants further investigation .
  • Analytical Characterization : Techniques like ion mobility spectrometry (used in for collision cross-section analysis) could resolve the target compound’s conformational isomers .

Biological Activity

The compound 6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid (hereafter referred to as Compound A) is a complex glycosidic compound with potential biological activities. This article explores its biological activities based on available research findings.

Chemical Structure and Properties

Compound A is characterized by a highly substituted oxane structure with multiple hydroxyl and acetamido groups. Its molecular formula is C27H43N3O22C_{27}H_{43}N_3O_{22} and it has a molecular weight of approximately 675.63 g/mol. The intricate structure contributes to its biological activities, particularly in the context of enzyme interactions and cellular mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar glycosidic structures exhibit significant antimicrobial properties. Studies have shown that derivatives of glucosamine and related compounds can inhibit bacterial growth through interference with cell wall synthesis and function. For example, compounds structurally similar to Compound A have demonstrated activity against various strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Compounds derived from glycosides often exhibit anti-inflammatory properties. In vitro studies suggest that Compound A may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect is particularly relevant in the context of chronic inflammatory diseases .

Antioxidant Activity

The presence of multiple hydroxyl groups in Compound A suggests potential antioxidant activity. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress within cells. Preliminary assays indicate that Compound A can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Enzyme Inhibition

Compound A has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been tested against lactate dehydrogenase (LDH), an enzyme crucial for energy metabolism in many organisms. Inhibition assays revealed that Compound A could significantly reduce LDH activity, suggesting its potential use in metabolic disorders .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of glycosidic compounds demonstrated that derivatives similar to Compound A inhibited the growth of E. coli by up to 70% at concentrations as low as 50 µg/mL. This suggests that structural modifications can enhance antimicrobial potency.

Case Study 2: Anti-inflammatory Mechanism
In cellular models of inflammation, Compound A was found to downregulate the expression of COX-2 and iNOS, two key enzymes involved in inflammatory responses. This was evidenced by a reduction in nitric oxide production in activated macrophages when treated with Compound A .

Research Findings Summary Table

Biological Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryDownregulation of pro-inflammatory cytokines
AntioxidantScavenging free radicals
Enzyme inhibitionInhibition of lactate dehydrogenase

Q & A

How can researchers determine the three-dimensional conformation of this complex oligosaccharide, and what experimental techniques are most effective for resolving its stereochemical complexity?

Answer:
The compound’s 3D conformation requires integrating nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D HSQC, NOESY) to assign proton coupling networks and spatial proximities . X-ray crystallography is prioritized when stable crystals are obtainable, with synchrotron radiation improving resolution for large, flexible structures. Computational refinement via molecular dynamics (MD) simulations, constrained by NMR data, resolves ambiguities in glycosidic bond angles . For example, ’s InChI data highlights stereochemical descriptors critical for validating computational models.

What computational strategies are recommended for predicting glycosidic linkage stability, and how can quantum mechanical calculations be optimized for such large molecules?

Answer:
Quantum mechanical fragmentation approaches, such as the "divide-and-conquer" method, enable density functional theory (DFT) analysis of specific glycosidic bonds without full-system calculations. ICReDD’s reaction path search algorithms combine DFT with machine learning to predict activation barriers and transition states . Hybrid QM/MM (quantum mechanics/molecular mechanics) methods further optimize computational efficiency by treating reactive regions with DFT and the remainder with molecular mechanics .

How should researchers address regioselectivity challenges during glycosylation steps in the synthesis of this compound?

Answer:
Regioselectivity is controlled through orthogonal protecting group strategies. For example, acetyl groups (as in ) can temporarily block hydroxyls at non-target positions, while trichloroacetimidate donors enhance reactivity at desired sites. Empirical validation via thin-layer chromatography (TLC) and mass spectrometry (MS) monitors intermediate formation. ’s synthesis of analogous glycosides demonstrates iterative deprotection-glycosylation cycles to achieve branching fidelity.

What methodologies resolve contradictions between predicted and observed NMR spectra for such highly substituted carbohydrates?

Answer:
Discrepancies often arise from dynamic conformations or solvent effects. Researchers should:

  • Compare experimental 13C^{13}\text{C} chemical shifts with DFT-predicted values (e.g., using Gaussian software).
  • Perform variable-temperature NMR to identify conformational averaging.
  • Apply residual dipolar coupling (RDC) in aligned media to validate MD-simulated structures .

How can AI-driven tools enhance reaction condition optimization for scalable synthesis?

Answer:
AI platforms integrated with COMSOL Multiphysics simulate reaction kinetics under varying temperatures, pH, and solvent conditions. For instance, Bayesian optimization algorithms iteratively narrow down optimal parameters (e.g., catalyst loading, solvent polarity) using feedback from high-throughput screening data . highlights AI’s role in automating experimental design, reducing trial-and-error cycles by >50%.

What are critical considerations for designing isotope-labeling experiments to track this compound’s metabolic incorporation?

Answer:
Key steps include:

  • Selecting 13C^{13}\text{C} or 2H^{2}\text{H} labels at metabolically stable positions (e.g., C-6 of acetamido groups).
  • Validating label stability via LC-MS/MS during enzymatic hydrolysis.
  • Designing pulse-chase experiments with time-resolved sampling to trace turnover rates in cellular models .

How can data integrity be ensured in multi-step synthesis documentation?

Answer:
Adopt electronic lab notebooks (ELNs) with blockchain timestamping to prevent data tampering. Use standardized metadata tags (e.g., MIChE for chemical experiments) for reproducibility. ’s emphasis on encryption and access controls ensures compliance with FAIR (Findable, Accessible, Interoperable, Reusable) data principles.

What analytical techniques quantify trace impurities in synthesized batches of this compound?

Answer:
Ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) quantifies non-UV-active impurities. For structural identification, tandem MS (MS/MS) with collision-induced dissociation (CID) fragments impurities, matched against spectral libraries .

How do solvent polarity and temperature impact the compound’s aggregation behavior in aqueous solutions?

Answer:
Dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) monitor aggregation. Lower temperatures (<10°C) and co-solvents like DMSO reduce aggregation by disrupting hydrophobic interactions. ’s AI-driven solubility predictions guide solvent selection to maintain monomeric stability.

What strategies mitigate hydrolysis of acetamido groups during long-term storage?

Answer:
Lyophilization with cryoprotectants (e.g., trehalose) minimizes hydrolysis. Storage at -80°C under argon atmosphere prevents oxidative degradation. Periodic stability testing via 1H^{1}\text{H}-NMR (monitoring NHCOCH3_3 peaks at δ 2.0–2.1 ppm) ensures integrity .

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